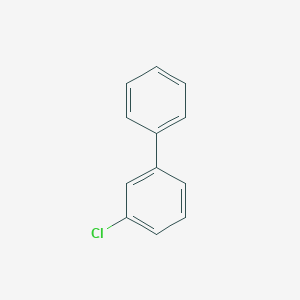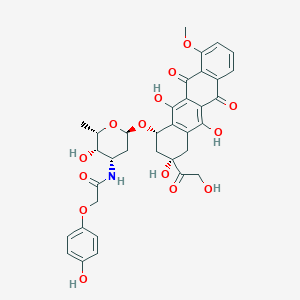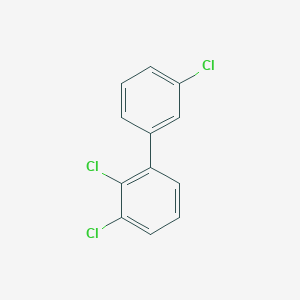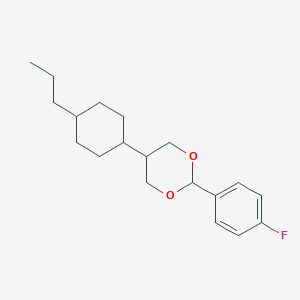
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a derivative of dioxane and has been synthesized using various methods. The unique structure of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is not fully understood. However, it is believed to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
生化学的および生理学的効果
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its unique structure, which makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, one of the limitations of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane. One of the areas of research is the potential therapeutic effects of this compound in the treatment of depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to modulate the activity of various receptors in the brain and has potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Additionally, more efficient and cost-effective methods for the synthesis of this compound are needed to facilitate further research.
合成法
The synthesis of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-propylcyclohexanone with 4-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethylene glycol to obtain 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane.
科学的研究の応用
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use in scientific research. This compound has been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
特性
CAS番号 |
133058-92-1 |
|---|---|
製品名 |
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
分子式 |
C19H27FO2 |
分子量 |
306.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C19H27FO2/c1-2-3-14-4-6-15(7-5-14)17-12-21-19(22-13-17)16-8-10-18(20)11-9-16/h8-11,14-15,17,19H,2-7,12-13H2,1H3 |
InChIキー |
ZVSLXSYFQAWLGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
正規SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
同義語 |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PROPYLCYCLOHEXYL)-1,3-DIOXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



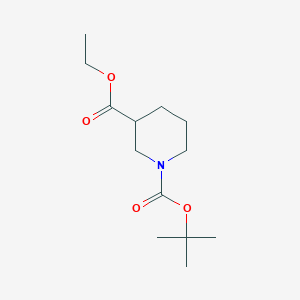
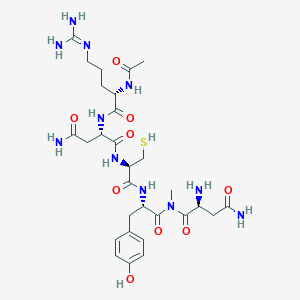
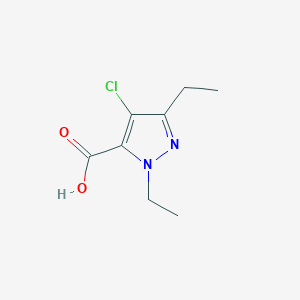
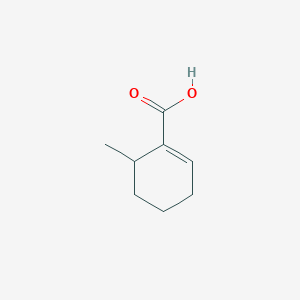

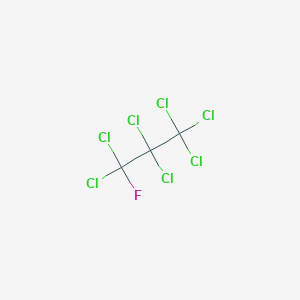

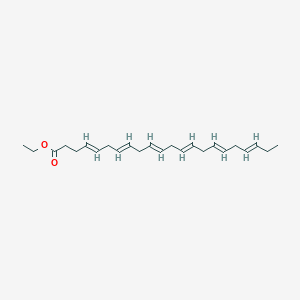
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

